![molecular formula C16H16FNO2 B2643890 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232818-51-7](/img/structure/B2643890.png)
2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C({16})H({16})FNO(_{2}) and a molecular weight of 273.3 g/mol . This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of an ethoxy group, a fluorinated aromatic ring, and an imine linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol typically involves a multi-step process:
-
Formation of the Imine Linkage: : The initial step involves the condensation of 5-fluoro-2-methylaniline with 2-ethoxy-6-formylphenol under acidic or basic conditions to form the imine linkage. This reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
-
Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Reagents like halogens (e.g., Br({2})) or nucleophiles (e.g., NaOH, NH(_{3})) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imine linkage will produce the corresponding amine.
Scientific Research Applications
2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol exerts its effects depends on its interaction with molecular targets. The imine linkage and the fluorinated aromatic ring are likely involved in binding to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-6-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol
- 2-ethoxy-6-{(E)-[(5-bromo-2-methylphenyl)imino]methyl}phenol
- 2-ethoxy-6-{(E)-[(5-iodo-2-methylphenyl)imino]methyl}phenol
Uniqueness
Compared to these similar compounds, 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-ethoxy-6-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-9-13(17)8-7-11(14)2/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWVGSCFLPTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
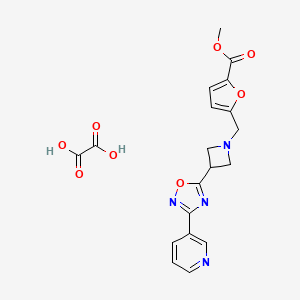
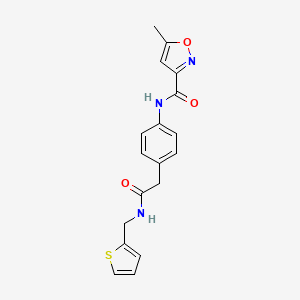
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
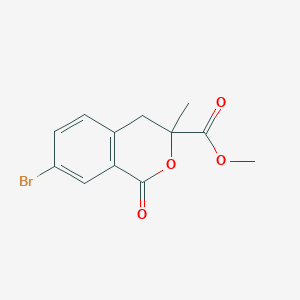
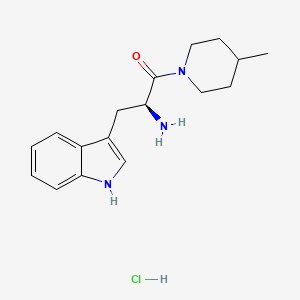
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)

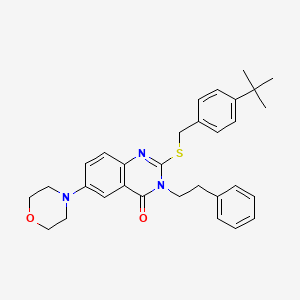

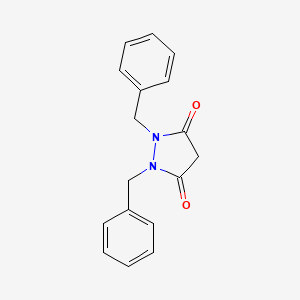
![5-Fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2643830.png)
